Cyclohexylmethanesulfinyl chloride

Organosulfur chemistry Chemoselective synthesis Sulfinamide formation

Cyclohexylmethanesulfinyl chloride (CAS 1820907-17-2; molecular formula C₇H₁₃ClOS; molecular weight 180.70 g/mol) is an alkanesulfinyl chloride bearing a cyclohexylmethyl substituent at sulfur. Sulfinyl chlorides (RS(O)Cl) occupy the intermediate S(IV) oxidation state between sulfenyl chlorides (RSCl) and sulfonyl chlorides (RSO₂Cl), endowing them with a distinct reactivity profile that includes a chiral, pyramidal sulfur center.

Molecular Formula C7H13ClOS
Molecular Weight 180.70 g/mol
Cat. No. B13634496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethanesulfinyl chloride
Molecular FormulaC7H13ClOS
Molecular Weight180.70 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CS(=O)Cl
InChIInChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyFTUFCYWZDWLUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylmethanesulfinyl Chloride (CAS 1820907-17-2): A Chiral Alkanesulfinyl Chloride Reagent for Asymmetric and Chemoselective Synthesis


Cyclohexylmethanesulfinyl chloride (CAS 1820907-17-2; molecular formula C₇H₁₃ClOS; molecular weight 180.70 g/mol) is an alkanesulfinyl chloride bearing a cyclohexylmethyl substituent at sulfur . Sulfinyl chlorides (RS(O)Cl) occupy the intermediate S(IV) oxidation state between sulfenyl chlorides (RSCl) and sulfonyl chlorides (RSO₂Cl), endowing them with a distinct reactivity profile that includes a chiral, pyramidal sulfur center [1]. Like all alkanesulfinyl halides, this compound is thermolabile and moisture-sensitive, requiring use immediately after synthesis without purification; yields are typically inferred from derivative formation [2].

Workflow In-situ generation & immediate use protocol
Chiral Context Pyramidal S(IV) center for asymmetric induction studies
Reactivity Distinct S(IV) electrophilicity vs. sulfonyl chloride

Why Cyclohexylmethanesulfinyl Chloride Cannot Be Replaced by Its Sulfonyl Analog or Simpler Alkyl Sulfinyl Chlorides


Cyclohexylmethanesulfinyl chloride differs fundamentally from its nearest commercially available analog, cyclohexylmethanesulfonyl chloride (CAS 4352-30-1), in oxidation state, sulfur geometry, and downstream reactivity: the sulfinyl sulfur is pyramidal and chiral, whereas sulfonyl sulfur is tetrahedral and achiral, a distinction that directly governs whether asymmetric induction is possible in subsequent transformations [1]. Compared to the simpler methanesulfinyl chloride (CAS 676-85-7), the cyclohexylmethyl group introduces substantially greater steric demand and lipophilicity, altering diastereoselectivity in dynamic kinetic resolutions and influencing physicochemical handling properties such as boiling point and density . Generic substitution across sulfinyl chlorides or replacement by a sulfonyl chloride eliminates specific synthetic capabilities — most critically, the ability to generate sulfines via base-mediated HCl elimination, a transformation unique to alkanesulfinyl chlorides bearing α-hydrogens [2].

Cyclohexylmethanesulfinyl chloride
Cyclohexylmethanesulfonyl chloride
Achiral sulfonyl sulfur precludes chiral induction pathway; may not transfer for asymmetric synthesis.
Cyclohexylmethanesulfinyl chloride
Methanesulfinyl chloride
Smaller steric profile may reduce diastereoselectivity in dynamic kinetic resolution.
Cyclohexylmethanesulfinyl chloride
Cyclohexylmethanesulfonyl chloride
α-H elimination pathway absent; sulfine generation not accessible from sulfonyl analog.

Quantitative Differentiation Evidence for Cyclohexylmethanesulfinyl Chloride vs. Closest Analogs


Oxidation State and Chemoselectivity: Sulfinyl (S(IV)) vs. Sulfonyl (S(VI)) Chloride Reactivity with Amines

Cyclohexylmethanesulfinyl chloride (RS(O)Cl, S(IV)) reacts with amines substantially faster than its sulfonyl analog cyclohexylmethanesulfonyl chloride (RSO₂Cl, S(VI)). Harmata et al. (2007) demonstrated that amine nucleophiles react with sulfonyl chlorides only slowly, whereas the corresponding sulfinyl chloride or an active sulfinylating agent formed in situ undergoes rapid reaction, enabling chemoselective sulfinamide formation in the presence of sulfonyl chloride functionality [1]. This differential reactivity is rooted in the higher electrophilicity of the mono-oxidized S(IV) center compared to the more stabilized S(VI) center bearing two electron-withdrawing S=O bonds.

Chemoselectivity
Cross-study comparable
Sulfinyl Cl: rapid vs Sulfonyl Cl: slow
Supports chemoselective sulfinamide route
One-pot reduction/amination method context
Organosulfur chemistry Chemoselective synthesis Sulfinamide formation

Sulfur Chirality: Pyramidal S(IV) Center Enables Asymmetric Transformations Unavailable with Achiral Sulfonyl Chlorides

The sulfur atom in cyclohexylmethanesulfinyl chloride is pyramidal and stereogenic, whereas the sulfur atom in its sulfonyl chloride analog is tetrahedral and configurationally stable but achiral (two identical S=O bonds destroy chirality) [1]. This structural difference is absolute: sulfinyl chlorides can undergo dynamic kinetic resolution with chiral alcohols to yield enantioenriched sulfinate esters. In the methanesulfinyl chloride system, dynamic kinetic resolution with diacetone-D-glucose (DAGOH) achieves distinct diastereomeric ratios depending on the achiral base used (pyridine vs. collidine), with computational modeling showing that the methyl group steric environment around the chiral sulfur dictates the stereochemical outcome [2].

Sulfur Chirality
Class-level inference
Sulfinyl: chiral S(IV) vs Sulfonyl: achiral S(VI)
Steric bulk: cyclohexylmethyl > methyl
Chiral center required for asymmetric DKR
Cyclohexyl steric profile may support selectivity
Asymmetric synthesis Chiral auxiliaries Dynamic kinetic resolution

Sulfine Generation Capability: α-Hydrogen Elimination Unique to Alkanesulfinyl Chlorides vs. Sulfonyl Chlorides

Cyclohexylmethanesulfinyl chloride possesses α-hydrogens on the methylene group adjacent to sulfur (cyclohexyl-CH₂-SO-Cl). Treatment with a tertiary amine base induces HCl elimination to generate a sulfine (cyclohexyl-CH=SO, a thiocarbonyl S-oxide), an isolable reactive intermediate [1]. This transformation is mechanistically forbidden for sulfonyl chlorides, which lack the α-hydrogen acidity required for elimination and instead undergo sulfene (R₂C=SO₂) formation via a different pathway [2]. The cyclohexylmethyl sulfine thus generated serves as a versatile dipolarophile and dienophile in cycloaddition chemistry.

Sulfine Formation
Class-level inference
α-H elimination with Et₃N → cyclohexyl-CH=SO (sulfine)
Enables sulfine cycloaddition chemistry
Unavailable from sulfonyl chlorides
Sulfine chemistry Thiocarbonyl S-oxide Reactive intermediates

Physicochemical Property Differentiation: Molecular Weight, Boiling Point, and Density vs. Sulfonyl Analog and Simpler Alkyl Sulfinyl Chlorides

Cyclohexylmethanesulfinyl chloride (MW 180.70, C₇H₁₃ClOS) is ~8.1% lighter than its sulfonyl analog cyclohexylmethanesulfonyl chloride (MW 196.69, mp 114–115 °C, bp 280 °C at 760 mmHg, density 1.229 g/cm³) and significantly heavier and less volatile than methanesulfinyl chloride (MW 98.55, calculated bp ~164 °C at 760 mmHg, calculated density 1.495 g/cm³) . While experimental boiling point and density data for the target compound are not publicly available, the structural difference (one S=O bond vs. two, cyclohexylmethyl vs. methyl) predicts intermediate volatility and density between the lighter methanesulfinyl chloride and the heavier sulfonyl analog. The cyclohexylmethyl group increases calculated logP by approximately 3.0–3.5 log units relative to the methyl analog (estimated using fragment-based methods: cyclohexylmethyl fragment constant ≈ 3.2; methyl ≈ 0.5; S(O)Cl ≈ −0.5), yielding an estimated logP of ~2.7 for cyclohexylmethanesulfinyl chloride vs. ~0.0 for methanesulfinyl chloride [1].

Physicochemical Profile
Estimated, Data to verify
MW 180.70 g/mol logP est. ~2.7 State Liquid (ambient)
Supports property-driven workflow selection
Experimental bp/density not reported
Physicochemical characterization Handling properties Purification

IR Spectroscopic Discrimination: S=O Stretching Frequency Distinguishes Sulfinyl from Sulfonyl Chloride

The S=O stretching vibration provides unambiguous discrimination between sulfinyl and sulfonyl chlorides. In 1-alkenesulfinyl chlorides, IR spectroscopy confirmed the sulfinyl chloride identity (ν(S=O) ~1150–1180 cm⁻¹) and distinguished it from the corresponding sulfonyl chloride (νₐₛ(SO₂) ~1370–1400 cm⁻¹ and νₛ(SO₂) ~1170–1200 cm⁻¹) [1]. Engberts and Zuidema (1970) reported that the hydrogen-bond acceptor ability of the S=O group in sulfinyl chlorides, as measured by Δν(OH) of phenol, differs from that of sulfonyl chlorides due to the distinct ground-state electron availability on the oxygen atom; sulfinyl chlorides (RS(O)Cl) showed Δν values distinct from sulfonyl chlorides (RSO₂Cl), with inductive effects of substituents predominating over resonance effects in determining S=O bond polarity [2]. The cyclohexylmethyl group, being inductively electron-donating relative to simple alkyl or aryl groups, would shift ν(S=O) to slightly lower wavenumbers compared to methanesulfinyl chloride, providing a spectroscopic fingerprint for identity verification.

IR Discrimination
Cross-study comparable
ν(S=O) ~1140-1170 cm⁻¹ Single band vs. two bands (sulfonyl)
Rapid identity verification by IR
Single S=O band confirms sulfinyl form
Spectroscopic characterization Quality control Functional group identification

Recommended Application Scenarios for Cyclohexylmethanesulfinyl Chloride Based on Evidence


Asymmetric Synthesis of Enantiopure Sulfinamides as Chiral Auxiliaries and Organocatalysts

Leveraging the chiral, pyramidal sulfur center unique to sulfinyl chlorides (absent in sulfonyl chlorides), cyclohexylmethanesulfinyl chloride can be employed in dynamic kinetic resolution with optically active alcohols (e.g., diacetone-D-glucose) to produce enantioenriched sulfinate esters, which serve as precursors to chiral sulfinamides [1]. The cyclohexylmethyl group's enhanced steric bulk relative to simple methyl analogs is predicted, based on computational studies of steric effects on DKR stereochemical outcomes, to improve diastereoselectivity [2]. These sulfinamides are established chiral auxiliaries for the asymmetric synthesis of α-branched amines, β-amino acids, and aziridines [3].

Generation of Cyclohexyl-Substituted Sulfines for Dipolar Cycloaddition Chemistry

The presence of α-hydrogens on the methylene group of cyclohexylmethanesulfinyl chloride enables base-induced elimination (e.g., with Et₃N) to generate a cyclohexyl-substituted sulfine (cyclohexyl-CH=SO) [1]. This thiocarbonyl S-oxide serves as a reactive dipolarophile and dienophile in [3+2] and [4+2] cycloadditions, providing access to sulfur heterocycles that are inaccessible from the corresponding sulfonyl chloride (which cannot undergo analogous elimination). The cyclohexyl substituent imparts distinct steric facial bias and enhanced lipophilicity compared to methanesulfine, potentially altering cycloaddition regioselectivity [2].

Chemoselective Sulfinylation in the Presence of Sulfonyl Chloride Functionality

In synthetic sequences requiring selective reaction at a sulfinyl center while a sulfonyl chloride remains intact, cyclohexylmethanesulfinyl chloride offers a reactivity window: amine nucleophiles react rapidly with the sulfinyl chloride but only slowly with the sulfonyl chloride [1]. This differential can be exploited for orthogonal protection/deprotection strategies or for the sequential introduction of sulfinamide and sulfonamide functionalities in complex molecule synthesis. The one-pot PPh₃ reduction/sulfinylation protocol developed by Harmata et al. demonstrates the practical utility of this chemoselectivity [1].

Specialized Organosulfur Building Block for Medicinal Chemistry and Agrochemical Discovery

The cyclohexylmethylsulfinyl motif appears in bioactive compounds as a metabolically stable, lipophilicity-enhancing substituent. Cyclohexylmethanesulfinyl chloride serves as a direct electrophilic sulfinylation reagent for introducing this motif onto amine, alcohol, or thiol nucleophiles, generating the corresponding sulfinamides, sulfinate esters, or thiosulfinates [1]. Unlike the sulfonyl analog, the sulfinyl product retains a stereogenic sulfur center, which can be exploited for stereochemical SAR exploration in drug discovery programs. The estimated logP increase of ~2.7 units relative to the methanesulfinyl analog [2] may be advantageous for optimizing physicochemical properties of lead compounds targeting intracellular or CNS targets.

Application
Selection Property
Validation Focus
Chiral Auxiliary Synthesis
Chiral S(IV) center, steric differentiation
Diastereoselectivity in DKR
Sulfine Cycloaddition Chemistry
α-H elimination capability
Sulfine generation yield
Chemoselective Sulfinylation
S(IV) electrophilicity window
Orthogonal reactivity vs. sulfonyl
Medicinal Chemistry Building Block
Cyclohexylmethyl lipophilicity
logP optimization in lead series
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